1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride
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Overview
Description
1,3,3-Trimethyl-6-azabicyclo[321]octane-6-carbonyl chloride is a bicyclic organic compound that features a nitrogen atom within its structure This compound is notable for its unique bicyclic framework, which imparts specific chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method involves the intramolecular cyclization of a suitable amine precursor under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for further use in research and development.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The bicyclic structure can be modified through oxidation or reduction reactions, altering the oxidation state of the nitrogen atom or other functional groups.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can lead to changes in the biological pathway, resulting in the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane: A similar compound without the carbonyl chloride group, used in similar applications but with different reactivity.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different substitution pattern, used in drug discovery and chemical synthesis.
8-Azabicyclo[3.2.1]octane: A related compound with a different nitrogen position, known for its biological activity.
Uniqueness
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride is unique due to its specific substitution pattern and the presence of the carbonyl chloride group. This imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications.
Properties
CAS No. |
65937-05-5 |
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Molecular Formula |
C11H18ClNO |
Molecular Weight |
215.72 g/mol |
IUPAC Name |
1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride |
InChI |
InChI=1S/C11H18ClNO/c1-10(2)4-8-5-11(3,6-10)7-13(8)9(12)14/h8H,4-7H2,1-3H3 |
InChI Key |
NKKVBKCOZLTBLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)Cl)C)C |
Origin of Product |
United States |
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